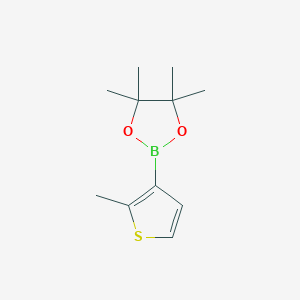

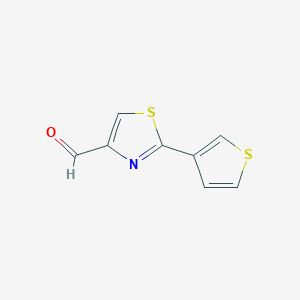

4-Amino-6-(3-thienyl)pyrimidine

説明

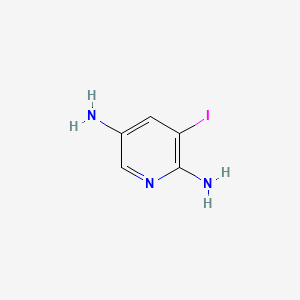

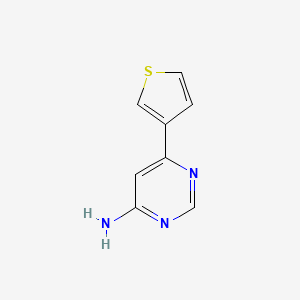

“4-Amino-6-(3-thienyl)pyrimidine” is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods . One such method involves the 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis . Another method involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of 4-Aminopyrimidine, a related compound, is available as a 2D Mol file .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, the reaction of 2-amino-4,6-dihydroxypyrimidine with 4,6-dihydroxy-pyrimidine using a multi-step synthesis process has been reported .科学的研究の応用

Antitumor Applications

4-Amino-6-(3-thienyl)pyrimidine derivatives have been explored for their antitumor properties. For instance, novel series of thieno[2,3-d]pyrimidine antifolate inhibitors have been synthesized, showing selective inhibition of purine biosynthesis with specificity for high-affinity folate receptors over other cellular entry mechanisms. These compounds demonstrate potent growth inhibition of tumor cells expressing folate receptors, indicating a unique mechanistic feature distinct from other known antifolates (Deng et al., 2009). Additionally, derivatives with substituted thieno[2,3-d]pyrimidine moieties have shown promising radioprotective and antitumor activities, further emphasizing their potential in cancer therapy applications (Alqasoumi et al., 2009).

Antimicrobial Activity

The antimicrobial potential of thieno[2,3-d]pyrimidine derivatives has been investigated, with some compounds exhibiting remarkable activity against fungi, bacteria, and inflammation. The synthesis of new thieno[2,3-d]pyrimidine derivatives and their evaluation as antimicrobial and anti-inflammatory agents highlight the compound's versatility in addressing various microbial threats and inflammatory conditions (Tolba et al., 2018).

Synthetic Applications

In synthetic chemistry, thieno[2,3-d]pyrimidine derivatives are pivotal intermediates for the development of diverse bioactive compounds. For instance, a convenient strategy for the annulation of pyrimidines to thiophenes via a one-pot multistep cascade reaction has been developed, allowing for the efficient synthesis of a variety of thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives with high yields (Pokhodylo et al., 2015).

作用機序

Target of Action

The primary targets of 4-Amino-6-(3-thienyl)pyrimidine are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.

Mode of Action

This compound interacts with its targets by inhibiting their expression and activities . This inhibition results in a decrease in the inflammatory response, which can be beneficial in conditions where inflammation is a key factor.

Biochemical Pathways

The compound affects the biochemical pathways associated with the production and activity of the aforementioned inflammatory mediators . By inhibiting these mediators, this compound can disrupt the pathways leading to inflammation, thereby exerting its anti-inflammatory effects.

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the production and activity of key inflammatory mediators . This leads to a decrease in inflammation, which can be beneficial in treating various inflammatory conditions.

将来の方向性

Research developments suggest that pyrimidines have potential for further exploration due to their wide range of pharmacological effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

生化学分析

Biochemical Properties

4-Amino-6-(3-thienyl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions is with lipoxygenase, an enzyme involved in the metabolism of polyunsaturated fatty acids to produce lipid signaling molecules. This compound has been shown to inhibit lipoxygenase activity, thereby reducing the production of pro-inflammatory lipid mediators . Additionally, this compound interacts with glutathione, a tripeptide that acts as an antioxidant, helping to protect cells from oxidative stress .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as A549, this compound exhibits cytotoxic effects, leading to reduced cell viability . This compound influences cell signaling pathways by inhibiting the activity of lipoxygenase, which in turn affects the production of signaling molecules involved in inflammation and cell proliferation. Furthermore, this compound impacts gene expression by modulating the activity of transcription factors that respond to oxidative stress and inflammatory signals .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of lipoxygenase, inhibiting its enzymatic activity and preventing the formation of pro-inflammatory lipid mediators . This inhibition is crucial in reducing inflammation and oxidative stress within cells. Additionally, this compound interacts with glutathione, enhancing its antioxidant capacity and protecting cells from damage caused by reactive oxygen species . These interactions lead to changes in gene expression, particularly in genes involved in the oxidative stress response and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its inhibitory effects on lipoxygenase and its interactions with glutathione over extended periods . Long-term exposure to this compound in in vitro studies has demonstrated sustained cytotoxic effects on cancer cell lines, indicating its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and antioxidant properties without significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in potential therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolic processes influence the compound’s bioavailability and efficacy. Additionally, this compound affects metabolic flux by modulating the activity of enzymes involved in lipid metabolism, thereby altering metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters, facilitating its accumulation within target cells . Once inside the cells, this compound binds to intracellular proteins, influencing its localization and activity. These interactions are crucial for the compound’s therapeutic effects, as they determine its concentration at the site of action .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with enzymes and proteins involved in oxidative stress and inflammation . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals, enhancing its efficacy in modulating cellular processes .

特性

IUPAC Name |

6-thiophen-3-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSQICCDZJWJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Phenylamino)methyl]phenol hydrochloride](/img/structure/B1463081.png)

![ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1463082.png)

![Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride](/img/structure/B1463083.png)

![(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1463092.png)